molecular formula C8H9N3 B1362601 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine CAS No. 7471-05-8

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Cat. No.: B1362601
CAS No.: 7471-05-8
M. Wt: 147.18 g/mol
InChI Key: BPPSPXOWNGOEGL-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure imparts unique chemical properties that make it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carbaldehyde with ethylenediamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: The nitrogen atoms in the imidazole and pyridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it interacts with acetate synthase, impacting the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine, which are crucial for cellular growth and metabolism.
  • Anticancer Activity : Several studies have demonstrated the compound's effectiveness against various cancer cell lines. For example, in vitro studies revealed that treatment with 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine led to reduced cell viability and increased apoptosis rates in human cancer cell lines.
  • Antibacterial Properties : The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Modifications to its structure have been found to enhance its efficacy significantly.
  • Hypoglycemic Effects : A derivative of this compound has been identified as a novel hypoglycemic agent, stimulating insulin secretion from pancreatic islets more effectively than traditional sulfonylureas .

Materials Science

The unique electronic properties of this compound make it an attractive candidate for developing advanced materials. Its ability to form stable complexes with metals enhances its potential use in catalysis and as a precursor for new materials with specific electronic or optical properties .

Cancer Treatment Study

A notable study investigated the antiproliferative effects of various derivatives of this compound on leukemia cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity:

CompoundCell LineIC₅₀ (µM)
Compound 4gHL601.00 ± 0.42
Compound 4kK5620.92 ± 0.32
Compound 4eHEL1.05 ± 0.35

These findings suggest that this scaffold can be further explored for developing new anticancer agents.

Antibacterial Activity Assessment

Another study focused on the antibacterial properties of various derivatives against common bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus8 µg/mL

This data underscores the potential for structural modifications to enhance antibacterial efficacy.

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of both imidazole and pyridine rings allows for versatile interactions with biological macromolecules, influencing pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-2-yl)pyridine: Similar structure but lacks the dihydro component.

    2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Contains a phenol group instead of a pyridine ring.

    2-(4,5-Dihydro-1H-imidazol-2-yl)benzene: Features a benzene ring instead of a pyridine ring.

Uniqueness

2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine is unique due to the combination of the imidazole and pyridine rings, which imparts distinct electronic and steric properties. This combination allows for unique reactivity and interaction profiles, making it a valuable compound in various research and industrial applications .

Biological Activity

2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that exhibits a wide range of biological activities due to its unique structural features. This compound contains both a pyridine and an imidazoline ring, which contributes to its reactivity and interaction with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in critical biochemical pathways.

Key Biological Activities:

  • Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains.
  • Anti-inflammatory Effects : It has shown potential in modulating inflammatory responses, which could be beneficial in managing conditions like arthritis.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through interference with cellular signaling pathways.

The interaction of this compound with various biomolecules leads to significant biochemical effects:

Enzyme Inhibition

  • Acetate Synthase : This compound inhibits acetate synthase, impacting the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine, which are crucial for protein synthesis.

Cellular Effects

  • Cell Growth and Division : The compound can disrupt DNA synthesis and cell division, leading to altered cellular growth patterns.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Antimicrobial Studies

In vitro tests have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For example:

MicroorganismMIC (µg/mL)
Staphylococcus aureus0.025
Escherichia coli0.019
Candida albicans0.039

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi .

Anti-inflammatory Studies

The anti-inflammatory potential was assessed using models of inflammation where the compound reduced pro-inflammatory cytokines significantly compared to control groups.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Cancer Treatment : In a study involving human cancer cell lines, treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls.
  • Infection Control : A clinical trial evaluating the efficacy of this compound against resistant bacterial infections showed promising results, with a reduction in infection rates among treated patients.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its high solubility in polar solvents. This enhances its bioavailability and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, and what reaction conditions are critical for yield optimization?

The compound is commonly synthesized via condensation reactions. For example, 2-cyanopyridine reacts with ethylenediamine under reflux in ethanol, catalyzed by acidic or basic conditions, to form the imidazoline ring . Alternative methods include base-promoted cyclization of amidines with ketones, where temperature control (80–100°C) and solvent choice (e.g., methanol or acetonitrile) significantly impact yields . Purity can be confirmed via HPLC (>95%) and NMR spectroscopy .

Q. How is the crystal structure of this compound determined, and what crystallographic parameters are essential for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using Bruker SMART APEX II CCD detectors at low temperatures (100 K) minimizes thermal motion artifacts. Key parameters: orthorhombic system (space group Pbca), unit cell dimensions (a = 10.0057 Å, b = 7.9828 Å, c = 17.6199 Å), and refinement via SHELXL-2018/3 with R1 values < 0.05 . Hydrogen bonding (N–H···N) and π-π stacking interactions are critical for packing analysis.

Q. What analytical techniques are recommended to confirm the purity and identity of this compound?

  • NMR : 1H^1H and 13C^{13}C spectra should show characteristic peaks for the pyridine (δ ~8.5 ppm) and imidazoline (δ ~3.2 ppm for CH2_2) moieties .
  • Mass Spectrometry : ESI-MS in positive ion mode typically displays [M+H]+^+ at m/z 148.1 .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 65.28%, H: 6.16%, N: 28.56%) .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal complexes, and what coordination modes are observed?

The compound acts as a bidentate ligand via the pyridine nitrogen and imidazoline NH group. In manganese(II) complexes, it forms octahedral geometries with two ligands per metal center, as evidenced by X-ray studies showing Mn–N bond lengths of ~2.2 Å . Spectroscopic characterization (UV-Vis, EPR) and cyclic voltammetry reveal redox-active behavior, useful in catalysis or spin-crossover materials.

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Twinning Analysis : Use PLATON or CrysAlisPro to identify twin laws and refine using HKLF5 format .
  • Disorder Modeling : Apply PART instructions in SHELXL to split atoms with partial occupancy .
  • Validation Tools : Check Rint_\text{int} (<0.05) and CC1/2_\text{1/2} (>0.90) to ensure data quality .

Q. How can computational methods predict the pharmacological potential of this compound derivatives?

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like α2_2-adrenergic receptors, leveraging known imidazoline pharmacophores .
  • QSAR Models : Train models on substituent effects (e.g., electron-withdrawing groups at the pyridine 4-position enhance antihypertensive activity) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., blood-brain barrier penetration) .

Q. What are the challenges in synthesizing chiral derivatives of this compound, and how are enantiomeric excesses quantified?

Chiral imidazolines are synthesized via asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or resolution using chiral HPLC columns (e.g., Chiralpak IA). Circular dichroism (CD) and 1H^1H NMR with chiral shift reagents (e.g., Eu(hfc)3_3) quantify enantiomeric excess (>90% ee) .

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPSPXOWNGOEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323297
Record name 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-05-8
Record name 7471-05-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Pyridinecarboxaldehyde (0.95 ml, 10 mmol) is added into a reaction flask containing 20 ml of methylene chloride and ethylene diamine (0.78 ml, 10.5 mmol) is added. After the reaction is carried out at 0° C. for 20 minutes, N-bromosuccinimide (1.87 g, 10.5 mmol) is added. The reaction temperature is slowly raised from 0° C. to the room temperature and the reaction is further carried out for 24 hrs at the room temperature. 10% sodium hydroxide solution is added to have the solution become alkaline. After extraction with a small amount of methylene chloride is carried out for 2 times, the organic layer is collected and concentrated to obtain white solids. After purified by silicone chromatographic column, the product pyil is obtained. The yield is about 90%. 1H NMR (400 MHz, CDCl3): δ 8.55-8.54 (m, 1 H), 8.11 (d, 1 H, J=7.6 Hz), 7.76-7.71 (m, 1 H), 7.34-7.21 (m, 1 H), 3.82 (s, 4 H).
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0.95 mL
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1.87 g
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0.78 mL
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20 mL
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Synthesis routes and methods II

Procedure details

8.3 Grams (80 mM) of 2-cyanopyridine was dissolved in 80 ml absolute ethanol and placed in a 250 ml round-bottom flask. 20 Ml of hydrazine hydrate (90%) in 30 ml of ethanol was added to it in one portion and stirred at room temperature for 5 hours. TLC (15:35 chloroform/n-pentane on silica gel) showed no starting material. The reaction mixture was then treated with 25 ml acetone and stirred for 1 hour. It was concentrated to about 100 ml, when a yellow precipitate formed. The latter was washed with water and filtered, to give 9.5 g (65%) yellow crystals. They were dried in vacuo overnight, after which the melting point was 95°-97° C.
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30 mL
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chloroform n-pentane
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25 mL
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Yield
65%

Retrosynthesis Analysis

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Min. plausibility 0.01
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